molecular formula C18H32N2O3S B5608470 3-(2-ethylbutyl)-8-[2-(ethylthio)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(2-ethylbutyl)-8-[2-(ethylthio)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5608470
M. Wt: 356.5 g/mol
InChI Key: DYNYXNKTLWQBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multi-step chemical processes. In a study by Caroon et al. (1981), a range of these compounds, including those with substitutions at the 8 position, were synthesized for testing as antihypertensive agents (Caroon et al., 1981). Another research by Hungerbühler et al. (1980) involved the synthesis of related diazaspiro[4.5]decane derivatives from a common chiral precursor, demonstrating the synthetic versatility of these compounds (Hungerbühler et al., 1980).

Molecular Structure Analysis

The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives is characterized by a spiro arrangement, which is a bicyclic system where a heterocyclic ring is fused to another ring. Studies such as that by Wang et al. (2011) have determined crystal structures of related compounds, providing insight into their three-dimensional configurations and how these structures may influence their chemical properties (Wang et al., 2011).

Chemical Reactions and Properties

These compounds are known for their ability to undergo various chemical reactions due to their functional groups. For instance, the study by Zhou et al. (2001) on a related compound, 3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane, shows the potential for complex intermolecular interactions and reactions due to its unique structure (Zhou et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their applications. The synthesis and crystal structure analysis, as conducted in various studies, provide essential data on these physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential applications as pharmacological agents, have been a subject of research. For example, Tsukamoto et al. (1993) synthesized a series of spirooxazolidine-2,4-dione derivatives, closely related to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one class, evaluating their cholinergic activities (Tsukamoto et al., 1993).

properties

IUPAC Name

3-(2-ethylbutyl)-8-(2-ethylsulfanylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O3S/c1-5-15(6-2)12-20-13-18(23-17(20)22)8-10-19(11-9-18)16(21)14(4)24-7-3/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNYXNKTLWQBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC2(CCN(CC2)C(=O)C(C)SCC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.